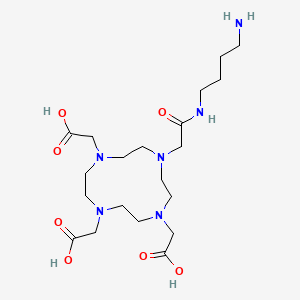

4-Aminobutyl-DOTA

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C20H38N6O7 |

|---|---|

Molekulargewicht |

474.6 g/mol |

IUPAC-Name |

2-[4-[2-(4-aminobutylamino)-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |

InChI |

InChI=1S/C20H38N6O7/c21-3-1-2-4-22-17(27)13-23-5-7-24(14-18(28)29)9-11-26(16-20(32)33)12-10-25(8-6-23)15-19(30)31/h1-16,21H2,(H,22,27)(H,28,29)(H,30,31)(H,32,33) |

InChI-Schlüssel |

HXARYNXJCBHKNK-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCN(CCN(CCN1CC(=O)NCCCCN)CC(=O)O)CC(=O)O)CC(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Aminobutyl-DOTA: Core Chemical Properties and Applications

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of 4-Aminobutyl-DOTA (4-Ab-DOTA), a bifunctional chelating agent crucial in the development of targeted radiopharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and molecular imaging.

Core Chemical Properties

Physicochemical Properties

| Property | This compound | This compound-tris(t-butyl ester) | Notes |

| Molecular Formula | C₂₀H₃₈N₆O₇ | C₃₂H₆₂N₆O₇ | |

| Molecular Weight | 474.55 g/mol | 642.87 g/mol | |

| CAS Number | 753421-63-5 | 1402393-59-2 | |

| Appearance | White to off-white solid | Solid | |

| Purity | Typically ≥95% (via HPLC) | Typically ≥94% (via HPLC) | |

| Solubility | Soluble in water and polar aprotic solvents like DMF.[1] | Soluble in common organic solvents. | The solubility of DOTA derivatives is influenced by the nature of the appended functional group. |

Acid Dissociation Constants (pKa)

Specific experimentally determined pKa values for this compound are not widely reported. However, the pKa values are expected to be similar to those of DOTA and its other derivatives. The protonation occurs at the four nitrogen atoms of the macrocycle and the four carboxylate groups.

| pKa | DOTA | Notes |

| pKa1 | ~2.5 | Corresponds to the first protonation of a carboxylate group. |

| pKa2 | ~4.0 | Corresponds to the second protonation of a carboxylate group. |

| pKa3 | ~4.5 | Corresponds to the third protonation of a carboxylate group. |

| pKa4 | ~9.5 | Corresponds to the first protonation of a ring nitrogen. |

| pKa5 | ~11.5 | Corresponds to the second protonation of a ring nitrogen. |

| pKa6, pKa7, pKa8 | >12 | Corresponds to the remaining two ring nitrogens and the last carboxylate. |

Note: These are approximate values for the parent DOTA molecule and can vary with ionic strength and temperature. The pKa values of this compound will be influenced by the aminobutyl group.

Metal Complexation Kinetics and Stability

This compound forms highly stable complexes with a variety of trivalent metal ions, which is essential for its use in radiopharmaceuticals to prevent the in vivo release of the radiometal.

Stability Constants (log K)

The thermodynamic stability of the metal-DOTA complex is a critical parameter. While specific stability constants for this compound are not extensively published, they are expected to be comparable to those of DOTA.

| Metal Ion | DOTA (log K) | Notes |

| Ga(III) | ~21.3 - 26.0 | The stability of Ga-DOTA complexes is very high.[2][3][4][5] |

| Lu(III) | ~22.5 | DOTA forms very stable complexes with lanthanides like Lutetium. |

| Y(III) | ~24.8 | Yttrium forms highly stable complexes with DOTA. |

Radiolabeling Kinetics

The rate of complex formation is crucial for efficient radiolabeling, especially with short-lived radionuclides. The labeling kinetics are highly dependent on pH, temperature, and the concentration of the chelator.

| Radionuclide | Optimal pH | Optimal Temperature | Typical Reaction Time |

| Gallium-68 (⁶⁸Ga) | 3.5 - 4.5 | 80 - 95 °C | 5 - 20 minutes |

| Lutetium-177 (¹⁷⁷Lu) | 4.0 - 5.0 | 90 - 100 °C | 20 - 30 minutes |

| Yttrium-90 (⁹⁰Y) | 4.0 - 5.0 | 80 - 95 °C | 20 - 30 minutes |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically proceeds through the N-alkylation of a tri-protected DOTA derivative, such as DO3A-tris(t-butyl ester), with a protected aminobutyl-containing synthon, followed by deprotection of the carboxylate and amino groups.

Workflow for the Synthesis of this compound

Detailed Methodology:

-

N-Alkylation: 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (DO3A-tris(t-butyl ester)) is reacted with an N-protected 4-halobutyl derivative (e.g., N-(4-bromobutyl)phthalimide) in an organic solvent such as acetonitrile in the presence of a weak base like potassium carbonate. The reaction is typically heated to drive it to completion.

-

Purification of Intermediate: The resulting protected intermediate, phthalimidobutyl-DOTA-tris(t-butyl ester), is purified from the reaction mixture, often by silica gel chromatography.

-

Deprotection of the Amine: The phthalimide protecting group is removed using hydrazine hydrate in a solvent like ethanol, yielding this compound-tris(t-butyl ester).

-

Final Deprotection: The tert-butyl ester protecting groups are removed by treatment with a strong acid, such as trifluoroacetic acid (TFA), to yield the final product, this compound.

-

Final Purification: The final product is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Purification by High-Performance Liquid Chromatography (HPLC)

RP-HPLC is the standard method for purifying this compound and its conjugates to a high degree of purity (>95%).

Typical HPLC Conditions:

-

Column: Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in deionized water.

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

-

Gradient: A linear gradient from a low percentage of mobile phase B to a higher percentage over 20-30 minutes is typically used to elute the compound.

-

Detection: UV detection at 220 nm and 254 nm.

-

Procedure:

-

Dissolve the crude product in a minimal amount of mobile phase A or a compatible solvent.

-

Inject the solution onto the equilibrated C18 column.

-

Elute the compound using the specified gradient.

-

Collect fractions corresponding to the main product peak.

-

Analyze the collected fractions for purity by analytical HPLC.

-

Lyophilize the pure fractions to obtain the final product as a solid.

-

Characterization

The identity and purity of synthesized this compound are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule. The spectra will show characteristic peaks for the macrocyclic ring protons, the acetate arm protons, and the aminobutyl linker protons.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be employed.

Application in Radiopharmaceutical Development

The primary application of this compound is as a bifunctional chelator for the development of targeted radiopharmaceuticals for imaging (e.g., with ⁶⁸Ga for PET) and therapy (e.g., with ¹⁷⁷Lu or ⁹⁰Y).

General Workflow for Radiopharmaceutical Preparation

Detailed Methodology for Radiolabeling a DOTA-Peptide with Gallium-68:

-

⁶⁸Ga Elution: Elute a ⁶⁸Ge/⁶⁸Ga generator with sterile 0.1 M HCl to obtain a solution of [⁶⁸Ga]GaCl₃.

-

Reaction Mixture Preparation: In a sterile vial, dissolve the DOTA-peptide conjugate (typically 10-20 µg) in a suitable buffer (e.g., sodium acetate or HEPES) to maintain a pH between 3.5 and 4.5.

-

Radiolabeling Reaction: Add the [⁶⁸Ga]GaCl₃ solution to the vial containing the DOTA-peptide. Heat the reaction mixture at 80-95 °C for 5-15 minutes.

-

Purification: After cooling, pass the reaction mixture through a C18 solid-phase extraction (SPE) cartridge to remove unchelated ⁶⁸Ga and other impurities. The purified radiolabeled peptide is then eluted from the cartridge.

-

Quality Control: The radiochemical purity of the final product is determined using radio-TLC or radio-HPLC to ensure that the percentage of unincorporated radionuclide is within acceptable limits (typically >95% radiochemical purity).

Conclusion

This compound is a versatile and essential bifunctional chelator in the field of nuclear medicine. Its ability to form highly stable complexes with a range of diagnostic and therapeutic radionuclides, combined with a functional linker for conjugation to targeting biomolecules, makes it a cornerstone for the development of next-generation radiopharmaceuticals. A thorough understanding of its chemical properties and the optimization of its synthesis, purification, and radiolabeling are critical for the successful clinical translation of these targeted agents.

References

- 1. Improved synthesis of DOTA tetraamide lanthanide(III) ligands: tool for increasing the repertoire of potential PARACEST contrast agents for MRI and/or fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Collection - Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - ACS Omega - Figshare [figshare.com]

An In-depth Technical Guide to 4-Aminobutyl-DOTA: Structure, Functionality, and Application in Bioconjugation and Radiometallation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional chelator 4-Aminobutyl-DOTA, a critical component in the development of targeted radiopharmaceuticals and other metal-complexed biomolecules. We will delve into its chemical structure, identify its key functional groups, and present relevant physicochemical data. Furthermore, this guide offers detailed experimental protocols for its conjugation to peptides and subsequent radiolabeling, alongside visual workflows to elucidate these processes.

Core Concepts: Structure and Functional Groups of this compound

This compound is a derivative of the well-established macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). Its structure is characterized by two primary components: the DOTA macrocycle and a 4-aminobutyl linker arm.

The DOTA macrocycle consists of a twelve-membered ring containing four nitrogen atoms, with each nitrogen atom bearing a carboxymethyl arm. This arrangement forms a highly stable cage-like structure that can efficiently chelate a wide variety of metal ions, particularly trivalent metals of interest in nuclear medicine and magnetic resonance imaging.

The 4-aminobutyl linker is attached to one of the nitrogen atoms of the DOTA macrocycle. This linker provides a reactive primary amine at its terminus, which is the key to its utility as a bifunctional chelator. This primary amine allows for the covalent attachment of this compound to biomolecules, such as peptides, antibodies, or small molecules, that possess a suitable reactive group (e.g., a carboxylic acid).

The primary functional groups of this compound are:

-

Macrocyclic Tetraamine: The core 1,4,7,10-tetraazacyclododecane ring.

-

Carboxylic Acids: Four carboxymethyl groups attached to the nitrogen atoms of the macrocycle, which are responsible for metal coordination.

-

Primary Amine: A terminal amino group on the butyl linker, enabling conjugation to biomolecules.

A common variant used in synthesis is This compound-tris(t-butyl ester) , where three of the four carboxylic acid groups are protected as tert-butyl esters.[1] This protection strategy prevents unwanted side reactions during the conjugation of the primary amine and allows for a more controlled synthesis.[1] The tert-butyl esters are typically removed in a final deprotection step.[1]

Quantitative Data

Table 1: Physicochemical Properties of DOTA

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₂₈N₄O₈ | N/A |

| Molecular Weight | 404.42 g/mol | N/A |

| pKa Values | pKₐ₁: 4.2, pKₐ₂: 4.8, pKₐ₃: 9.6, pKₐ₄: 11.4 |[2] |

Table 2: Stability Constants (log K) of DOTA with Various Metal Ions

| Metal Ion | log K | Reference |

|---|---|---|

| Ga³⁺ | 21.3 | [3] |

| Lu³⁺ | 22.5 | |

| Y³⁺ | 24.9 | |

| In³⁺ | 22.0 | |

| Cu²⁺ | 22.5 |

| Gd³⁺ | 25.4 | |

Experimental Protocols

The following sections provide detailed methodologies for the conjugation of this compound to a peptide and the subsequent radiolabeling of the conjugate. These protocols are based on established methods for DOTA derivatives and may require optimization for specific applications.

Conjugation of this compound to a Peptide

This protocol describes the conjugation of the primary amine of this compound to a carboxylic acid on a peptide using a standard carbodiimide coupling reaction. For this procedure, the protected form, this compound-tris(t-butyl ester), is often used to prevent polymerization.

Materials:

-

Peptide with an available carboxylic acid group

-

This compound-tris(t-butyl ester)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Reversed-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

-

Peptide Dissolution: Dissolve the peptide in a minimal amount of anhydrous DMF.

-

Activation of Carboxylic Acid: In a separate vial, dissolve EDC (1.5 equivalents) and NHS (1.5 equivalents) in anhydrous DMF. Add this solution to the dissolved peptide and stir at room temperature for 15-30 minutes to activate the carboxylic acid group(s).

-

Conjugation: Dissolve this compound-tris(t-butyl ester) (1.2 equivalents) in anhydrous DMF and add it to the activated peptide solution. Let the reaction proceed at room temperature for 4-12 hours with gentle stirring.

-

Monitoring the Reaction: The progress of the reaction can be monitored by RP-HPLC.

-

Solvent Removal: Once the reaction is complete, remove the DMF under reduced pressure.

-

Deprotection: To remove the tert-butyl protecting groups, dissolve the dried residue in a cleavage cocktail, typically a mixture of TFA, water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v). Stir the mixture at room temperature for 2-4 hours.

-

Precipitation and Washing: Precipitate the deprotected DOTA-peptide conjugate by adding cold diethyl ether. Centrifuge the mixture to pellet the product. Wash the pellet several times with cold diethyl ether to remove residual cleavage reagents.

-

Purification: Purify the crude DOTA-peptide conjugate by preparative RP-HPLC using a suitable gradient of water and acetonitrile containing 0.1% TFA.

-

Lyophilization: Lyophilize the pure fractions to obtain the final product as a white powder.

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Radiolabeling of DOTA-Peptide Conjugate with a Trivalent Radiometal (e.g., ⁶⁸Ga, ¹⁷⁷Lu)

This protocol outlines a general procedure for radiolabeling the purified DOTA-peptide conjugate.

Materials:

-

DOTA-peptide conjugate

-

Radiometal solution (e.g., ⁶⁸GaCl₃ in HCl, ¹⁷⁷LuCl₃ in HCl)

-

Sodium acetate or ammonium acetate buffer (0.1 M, pH 4.0-5.0)

-

Sterile, metal-free reaction vial

-

Heating block or water bath

-

Radio-TLC or radio-HPLC system for quality control

Procedure:

-

Preparation of Reaction Mixture: In a sterile, metal-free reaction vial, dissolve a predetermined amount of the DOTA-peptide conjugate in the acetate buffer. The amount of peptide will depend on the desired specific activity.

-

Addition of Radiometal: Add the radiometal solution to the vial containing the DOTA-peptide conjugate. Ensure the final pH of the reaction mixture is between 4.0 and 5.0 for optimal labeling.

-

Incubation: Gently mix the solution and incubate the vial at an elevated temperature. Typical conditions are 90-95°C for 10-20 minutes for ⁶⁸Ga and 80-100°C for 20-30 minutes for ¹⁷⁷Lu.

-

Quenching (Optional): After incubation, the reaction can be quenched by adding a small amount of a strong chelator like DTPA or EDTA to scavenge any uncomplexed radiometal.

-

Quality Control: Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC. The radiochemical purity should typically be >95%.

-

Purification (if necessary): If the radiochemical purity is below the desired level, the radiolabeled peptide can be purified using a C18 solid-phase extraction (SPE) cartridge.

-

Final Formulation: The purified radiolabeled peptide is formulated in a physiologically compatible buffer for in vitro or in vivo use.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows described above.

References

The Core Chelation Mechanism of 4-Aminobutyl-DOTA: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chelation mechanism of 4-Aminobutyl-DOTA, a bifunctional chelator of significant interest in the development of targeted radiopharmaceuticals and molecular imaging agents.

Introduction to this compound

This compound (1,4,7,10-Tetraazacyclododecane-1,4,7-tris(acetic acid)-10-(4-aminobutyl)acetamide) is a derivative of the well-established macrocyclic chelating agent, DOTA. It is classified as a bifunctional chelator, possessing a highly stable metal-chelating cage and a reactive functional group—the aminobutyl arm—for covalent attachment to biomolecules such as peptides, antibodies, and nanoparticles. This dual functionality allows for the stable incorporation of radiometals for diagnostic and therapeutic applications, including Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and Targeted Radionuclide Therapy.

The core of this compound's utility lies in the remarkable thermodynamic stability and kinetic inertness of the DOTA framework, which ensures minimal release of the chelated metal ion in vivo.

The Chelation Mechanism of DOTA and its Derivatives

The chelation of metal ions by DOTA is a well-studied process governed by the principles of coordination chemistry, including the macrocyclic and chelate effects.

General Principles of DOTA Chelation:

-

High Denticity: DOTA is an octadentate ligand, capable of forming up to eight coordination bonds with a metal ion through its four nitrogen atoms and the four carboxylate groups of its acetate arms. This multidentate nature is a primary contributor to the high stability of its metal complexes.

-

Macrocyclic Effect: The pre-organized structure of the 12-membered tetraaza ring of DOTA results in a lower entropic penalty upon metal binding compared to linear chelators. This "macrocyclic effect" leads to a significant increase in the thermodynamic stability of the resulting metal complex.

-

Chelate Effect: The formation of multiple chelate rings (five-membered rings involving the ethylenic backbones of the macrocycle and the acetate arms) upon metal coordination further enhances the stability of the complex.

-

Coordination Geometry: With lanthanide ions, DOTA typically forms a nine-coordinate complex, with the metal ion encapsulated within the DOTA cage and a water molecule occupying the ninth coordination site. The coordination geometry is often a mono-capped square antiprism.

Influence of the Aminobutyl-Monoamide Linker:

The substitution of one of the carboxylate arms of DOTA with a 4-aminobutyl-monoamide group in this compound introduces several key modifications to the chelation process:

-

Reduced Negative Charge: The replacement of a carboxylate group with a neutral amide reduces the overall negative charge of the ligand, which can influence its interaction with the metal ion and its pharmacokinetic properties.

-

Altered Basicity and Stability: The amide group is less basic than the carboxylate group it replaces. This generally leads to a decrease in the overall thermodynamic stability of the metal complex compared to native DOTA.[1][2]

-

Kinetic Inertness: Despite a decrease in thermodynamic stability, DOTA-monoamide complexes, including those of this compound, generally retain high kinetic inertness. This is crucial for in vivo applications, as it prevents the dissociation of the radiometal from the chelator.[2]

-

Conformational Effects: The presence of the bulkier aminobutyl-monoamide arm can influence the conformational dynamics of the macrocycle and the arrangement of the donor atoms around the metal ion.

Quantitative Data on DOTA-Monoamide Metal Complexes

Table 1: Thermodynamic Stability Constants of Ga(III) Complexes with DOTA and a DOTA-Mono(n-butylamide) Derivative.

| Ligand | Log KGaL |

| DOTA | 26.05[2][3] |

| DOTA-mono(n-butylamide) | 24.64 |

Data obtained from out-of-cell pH-potentiometric titrations.

Table 2: Dissociation Half-lives (τ1/2) of Ga(III) Complexes.

| Complex | Conditions | Dissociation Half-life (τ1/2) |

| Ga(DOTA) | pH = 0 | ~12.2 days |

| pH = 10 | ~6.2 hours | |

| Ga(DOTA-mono(n-butylamide)) | pH = 0 | ~2.7 days |

| pH = 10 | ~0.7 hours |

Data obtained from 71Ga NMR studies.

Table 3: Selected Bond Distances in an In(III)-DOTA-monoamide Complex.

| Bond | Distance (Å) |

| In-O (average) | 2.15 |

| In-N (average) | 2.36 |

Data from X-ray crystal structure of In(DOTA-AA), where AA = p-aminoanilide.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of bifunctional DOTA chelators like this compound and their conjugation to biomolecules.

Protocol 1: Synthesis of a Bifunctional DOTA-monoamide (General Procedure)

-

Starting Material: Commercially available tri-tert-butyl-1,4,7,10-tetraazacyclododecane-1,4,7-triacetate (DO3A-tris(t-Bu ester)) is a common starting material.

-

N-Alkylation: The DO3A-tris(t-Bu ester) is N-alkylated with a suitable bromoacetamide derivative carrying a protected amine functionality (e.g., N-(4-Boc-aminobutyl)bromoacetamide). The reaction is typically carried out in an organic solvent such as acetonitrile in the presence of a base like potassium carbonate.

-

Purification of Protected Intermediate: The resulting protected this compound-tris(t-butyl ester) is purified using column chromatography.

-

Deprotection: The tert-butyl ester and Boc protecting groups are removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the final this compound product.

-

Final Purification: The deprotected product is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Conjugation of this compound to a Peptide

-

Activation of Carboxylic Acid: For conjugation to a peptide's amine group, a carboxylic acid-functionalized peptide is activated using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA) in an organic solvent (e.g., dimethylformamide).

-

Coupling Reaction: The this compound is added to the activated peptide solution, and the reaction is allowed to proceed at room temperature.

-

Purification: The resulting DOTA-peptide conjugate is purified by preparative RP-HPLC.

-

Characterization: The final product is characterized by mass spectrometry and analytical RP-HPLC to confirm its identity and purity.

Protocol 3: Radiolabeling of a DOTA-peptide Conjugate with a Metal Ion (e.g., 68Ga)

-

Buffer Preparation: A suitable buffer, typically sodium acetate or ammonium acetate with a pH between 4 and 5.5, is prepared.

-

Reaction Mixture: The DOTA-peptide conjugate is dissolved in the buffer. The radiometal solution (e.g., 68GaCl3 eluted from a generator) is added to the conjugate solution.

-

Heating: The reaction mixture is heated at a specific temperature (e.g., 95°C) for a defined period (e.g., 5-15 minutes) to facilitate complexation.

-

Quality Control: The radiolabeling efficiency and radiochemical purity are determined by radio-thin-layer chromatography (radio-TLC) or radio-HPLC.

-

Purification (if necessary): If the radiochemical purity is not satisfactory, the radiolabeled conjugate can be purified using a C18 cartridge.

Visualizations

The following diagrams illustrate the structure, chelation mechanism, and experimental workflow related to this compound.

References

- 1. Comparison of the Equilibrium, Kinetic and Water Exchange Properties of some Metal Ion-DOTA and DOTA-bis(amide) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gallium(III) complexes of DOTA and DOTA-monoamide: kinetic and thermodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

4-Aminobutyl-DOTA: A Technical Guide for Researchers in Radiopharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobutyl-DOTA (1,4,7,10-tetraazacyclododecane-1-(4-aminobutyl)-4,7,10-triacetic acid) is a bifunctional chelating agent (BFC) that plays a crucial role in the development of targeted radiopharmaceuticals. Its structure combines the robust DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle, renowned for its ability to form highly stable complexes with a variety of radiometals, with a versatile aminobutyl linker. This linker provides a primary amine group that allows for covalent conjugation to targeting biomolecules such as peptides, antibodies, and small molecules.

The resulting conjugates, after being labeled with a suitable radionuclide, are used in diagnostic imaging modalities like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), as well as in targeted radionuclide therapy. The choice of radionuclide dictates the application, with isotopes like Gallium-68 (⁶⁸Ga) being used for PET imaging and Lutetium-177 (¹⁷⁷Lu) for therapeutic purposes. This guide provides an in-depth overview of the use of this compound in research, including detailed experimental protocols and data presentation.

Core Applications in Research

The primary application of this compound is as a critical component in the synthesis of targeted radiopharmaceuticals. The aminobutyl linker facilitates the attachment of the DOTA chelator to a biomolecule that has a high affinity for a specific biological target, such as a receptor overexpressed on cancer cells.

Key Research Areas:

-

Oncology: Development of radiolabeled peptides and antibodies for imaging and therapy of various cancers.

-

Neurology: Probes for imaging neuroreceptors and other targets in the central nervous system.

-

Cardiology: Agents for imaging and characterizing cardiovascular diseases.

The general workflow for utilizing this compound in research is depicted below.

4-Aminobutyl-DOTA for Radiometal Chelation: An In-depth Technical Guide

Introduction

In the landscape of nuclear medicine and molecular imaging, the precise delivery of radiometals to target tissues is paramount for both diagnostic and therapeutic applications. This is achieved through the use of radiopharmaceuticals, which are composed of a targeting biomolecule (such as a peptide or antibody), a radionuclide, and a bifunctional chelator that stably links the two.[1] Among the array of chelating agents, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and its derivatives have emerged as a gold standard due to their ability to form highly stable complexes with a variety of radiometals.[2][3]

This technical guide focuses on a specific DOTA derivative, 4-Aminobutyl-DOTA . This chelator features a four-carbon aliphatic chain with a terminal amine group, which serves as a versatile linker for conjugation to biomolecules. The aminobutyl spacer offers flexibility and can potentially influence the pharmacokinetic properties of the resulting radiopharmaceutical. This document provides a comprehensive overview of this compound, including its properties, experimental protocols for its use, and comparative data with other chelators, aimed at researchers, scientists, and professionals in drug development.

Core Concepts of Bifunctional Chelators

Bifunctional chelators (BFCs) are molecules with two key functionalities: a chelating moiety that strongly binds a radiometal ion and a reactive functional group for covalent attachment to a targeting vector.[2][4] The stability of the radiometal-chelator complex is of utmost importance to prevent the release of the radionuclide in vivo, which could lead to off-target radiation exposure and diminished image quality or therapeutic efficacy.

The choice of a BFC is critical and depends on several factors, including the specific radiometal to be used, the nature of the targeting biomolecule, and the intended application. Macrocyclic chelators like DOTA are generally favored for their high kinetic inertness compared to acyclic chelators.

This compound: Structure and Properties

This compound, chemically named 1,4,7,10-Tetraazacyclododecane-1,4,7-tris(acetic acid)-10-(4-aminobutyl)acetamide, is a derivative of DOTA designed for bioconjugation. The key feature of this molecule is the aminobutyl linker, which provides a primary amine for conjugation to biomolecules, typically through amide bond formation with carboxylic acid groups on the targeting molecule.

Chemical Information:

-

Chemical Name: 1,4,7,10-Tetraazacyclododecane-1,4,7-tris(acetic acid)-10-(4-aminobutyl)acetamide

-

CAS Number: 753421-63-5

-

Molecular Formula: C₂₀H₃₈N₆O₇

-

Molecular Weight: 474.55 g/mol

The structure of this compound is illustrated in the diagram below.

References

An In-depth Technical Guide to the Bifunctional Chelating Agent 4-Aminobutyl-DOTA

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobutyl-DOTA (1,4,7,10-tetraazacyclododecane-1-(4-aminobutyl)-4,7,10-triacetic acid) is a bifunctional chelating agent (BFC) that plays a crucial role in the development of targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications. As a derivative of the well-established macrocyclic chelator DOTA, this compound provides a stable coordination cage for a variety of radiometals. Its key feature is the aminobutyl linker, which offers a reactive primary amine for covalent conjugation to biomolecules such as peptides, antibodies, and small molecules, thereby enabling the targeted delivery of radionuclides to specific biological sites.

This guide provides a comprehensive technical overview of this compound, including its synthesis, radiolabeling with medically relevant isotopes like Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu), and its application in targeting key signaling pathways in oncology.

Core Properties and Synthesis

The core structure of this compound combines the high thermodynamic stability and kinetic inertness of the DOTA macrocycle with a versatile linker for bioconjugation. The aminobutyl group provides a spacer between the chelator and the biomolecule, which can be crucial for maintaining the biological activity of the targeting vector.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process starting from cyclen (1,4,7,10-tetraazacyclododecane). A general synthetic approach involves the protection of three of the four amine groups of cyclen, followed by the alkylation of the remaining free amine with a protected 4-aminobutyl-containing synthon. Subsequent deprotection and alkylation of the other three amines with bromoacetic acid derivatives yield the final product. A common strategy involves the use of tert-butyl protecting groups for the carboxylates, which can be removed under acidic conditions.

Experimental Protocol: Synthesis of N-Boc-4-Aminobutyl-DOTA-tris(t-butyl ester)

This protocol describes a representative synthesis of a protected form of this compound, which is a common precursor for bioconjugation.

Materials:

-

DO3A-tris(t-butyl ester) (1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane)

-

N-Boc-4-bromobutylamine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a solution of DO3A-tris(t-butyl ester) in anhydrous acetonitrile, add N-Boc-4-bromobutylamine and potassium carbonate.

-

Heat the reaction mixture to reflux and stir overnight under an inert atmosphere (e.g., argon or nitrogen).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of ethyl acetate in hexanes).

-

Combine the fractions containing the pure product and evaporate the solvent to yield N-Boc-4-aminobutyl-DOTA-tris(t-butyl ester) as a solid.

-

Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Chelation of Radiometals

This compound is capable of forming highly stable complexes with a range of trivalent metal ions, making it a versatile platform for radiopharmaceutical development. The choice of radionuclide is determined by the intended application: positron emitters like ⁶⁸Ga for Positron Emission Tomography (PET) imaging, or beta- or alpha-emitters like ¹⁷⁷Lu for targeted radionuclide therapy.

Quantitative Data on Radiolabeling and Stability

The efficiency of radiolabeling and the stability of the resulting radiometal complex are critical parameters for the successful application of a bifunctional chelator. While specific data for this compound is not extensively published, the following tables provide representative quantitative data for closely related DOTA-conjugates.

Table 1: Radiolabeling Efficiency of DOTA-conjugates with ⁶⁸Ga

| Parameter | Value | Conditions | Reference |

| Radiochemical Yield | >95% | 5-10 min, 95°C, pH 3.5-4.5 | [1] |

| Specific Activity | 1 GBq/nmol | 20 min labeling time | [2] |

| Apparent Molar Activity | 491 ± 204 GBq/µmol | DOTA titration with cyclotron-produced ⁶⁸Ga | [3] |

Table 2: Radiolabeling and Stability of DOTA-conjugates with ¹⁷⁷Lu

| Parameter | Value | Conditions | Reference |

| Radiochemical Yield | >98% | 30 min, 90°C, pH 4.5 | N/A |

| In Vitro Stability | >97% | 24h in human plasma | [4] |

| In Vivo Stability | 23% ± 5% intact at 24h | Human plasma after injection of ¹⁷⁷Lu-DOTATATE | [5] |

Table 3: Stability Constants of Metal-DOTA Complexes

| Metal Ion | Log K | Reference |

| Gd³⁺ | 25.4 | |

| Lu³⁺ | 28.5 | |

| Ga³⁺ | 26.0 | |

| Cu²⁺ | 22.5 |

Experimental Protocols for Radiolabeling

The following sections provide detailed protocols for the radiolabeling of a this compound conjugated peptide with ⁶⁸Ga and ¹⁷⁷Lu.

Protocol for ⁶⁸Ga Labeling of a this compound-Peptide

Materials:

-

This compound-peptide conjugate

-

⁶⁸Ge/⁶⁸Ga generator

-

0.1 M HCl for elution

-

Sodium acetate buffer (1 M, pH 4.5)

-

Sterile, pyrogen-free water

-

C18 Sep-Pak cartridge

-

Ethanol

-

Saline solution (0.9% NaCl)

-

Heating block or water bath

-

Radio-TLC or radio-HPLC system for quality control

Procedure:

-

Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃ solution.

-

In a sterile reaction vial, add the desired amount of the this compound-peptide conjugate (typically 10-50 µg).

-

Add the ⁶⁸GaCl₃ eluate to the reaction vial.

-

Adjust the pH of the reaction mixture to 3.5-4.5 by adding sodium acetate buffer.

-

Incubate the reaction vial at 95°C for 5-10 minutes.

-

After incubation, cool the reaction mixture to room temperature.

-

For purification, pass the reaction mixture through a pre-conditioned C18 Sep-Pak cartridge.

-

Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga.

-

Elute the ⁶⁸Ga-labeled peptide with an ethanol/water mixture.

-

Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.

Protocol for ¹⁷⁷Lu Labeling of a this compound-Peptide

Materials:

-

This compound-peptide conjugate

-

¹⁷⁷LuCl₃ solution

-

Ammonium acetate buffer (0.4 M, pH 5.5)

-

Gentisic acid/ascorbic acid solution (as a radioprotectant)

-

Sterile, pyrogen-free water

-

C18 Sep-Pak cartridge

-

Ethanol

-

Saline solution (0.9% NaCl)

-

Heating block or water bath

-

Radio-TLC or radio-HPLC system for quality control

Procedure:

-

In a sterile reaction vial, prepare a solution of the this compound-peptide conjugate in sterile water.

-

Add the ammonium acetate buffer and the radioprotectant solution to the vial.

-

Add the ¹⁷⁷LuCl₃ solution to the reaction vial.

-

Incubate the reaction mixture at 90-95°C for 20-30 minutes.

-

After incubation, cool the reaction mixture to room temperature.

-

Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A purification step using a C18 Sep-Pak cartridge may be performed if necessary.

Applications in Targeted Radionuclide Therapy and Imaging

The aminobutyl linker of this compound allows for its conjugation to a wide array of targeting biomolecules, enabling the development of radiopharmaceuticals for various diseases, particularly cancer. The choice of the targeting moiety directs the radiolabeled conjugate to specific receptors or antigens that are overexpressed on cancer cells.

Targeting the Somatostatin Receptor Signaling Pathway

Many neuroendocrine tumors (NETs) overexpress somatostatin receptors (SSTRs). This compound can be conjugated to somatostatin analogs, such as octreotate, to create radiopharmaceuticals for imaging and therapy of NETs. Upon binding to SSTRs, the radiolabeled peptide is internalized, leading to an accumulation of radioactivity within the tumor cells.

Somatostatin Receptor Signaling Pathway

Targeting the Prostate-Specific Membrane Antigen (PSMA) Signaling Pathway

Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein that is highly overexpressed on the surface of prostate cancer cells. Small molecules that bind to the enzymatic pocket of PSMA can be conjugated with this compound to deliver radionuclides for PET imaging (e.g., with ⁶⁸Ga) or targeted therapy (e.g., with ¹⁷⁷Lu) of prostate cancer. The binding of the radioligand to PSMA also leads to its internalization.

PSMA-Targeted Radionuclide Delivery

Experimental Workflows

The development of a radiopharmaceutical using this compound involves a series of well-defined steps, from initial synthesis to preclinical evaluation.

Radiopharmaceutical Development Workflow

Conclusion

This compound is a valuable bifunctional chelator for the development of targeted radiopharmaceuticals. Its robust DOTA core ensures stable chelation of a variety of radiometals, while the aminobutyl linker provides a convenient handle for conjugation to targeting biomolecules. The ability to tailor the targeting vector allows for the application of this compound-based radioconjugates in the diagnosis and treatment of a wide range of diseases, with oncology being a primary focus. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in the effective utilization of this versatile chelating agent.

References

- 1. Synthesis, 68Ga-Radiolabeling, and Preliminary In Vivo Assessment of a Depsipeptide-Derived Compound as a Potential PET/CT Infection Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radiolabelling DOTA-peptides with 68Ga - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. PSMA-D4 Radioligand for Targeted Therapy of Prostate Cancer: Synthesis, Characteristics and Preliminary Assessment of Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DOTA Derivatives for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and its derivatives as bifunctional chelators for bioconjugation. DOTA is a cornerstone in the development of radiopharmaceuticals for both diagnostic imaging and targeted radionuclide therapy.[1] Its macrocyclic structure forms exceptionally stable complexes with a wide range of radiometals, a critical feature for in vivo applications to minimize the release of potentially toxic free metal ions.[1][2][3] This guide will delve into the core chemistry of DOTA derivatives, provide detailed experimental protocols for their conjugation to biomolecules, summarize key quantitative data, and illustrate the underlying workflows and principles through diagrams.

Core Concepts: The Role of DOTA in Bioconjugation

DOTA serves as a crucial linker between a targeting biomolecule (e.g., a peptide or antibody) and a radioactive metal ion.[1] This creates a radiolabeled conjugate that can be directed to a specific biological target, such as a receptor overexpressed on cancer cells. The versatility of DOTA allows for the chelation of various radionuclides, making it a central component in the field of theranostics, which integrates diagnostic and therapeutic applications. By simply switching the chelated radiometal, the same DOTA-bioconjugate can be used for initial diagnosis and staging (e.g., with Gallium-68 for PET imaging) and subsequently for therapy (e.g., with Lutetium-177 for targeted radionuclide therapy).

To facilitate attachment to biomolecules, the native DOTA molecule is chemically modified to create a reactive functional group on one of its four carboxyl arms, leaving the other three to coordinate the metal ion. This results in a "bifunctional chelator."

Common DOTA Derivatives for Bioconjugation

The choice of DOTA derivative depends on the functional groups available on the biomolecule for conjugation. The most common derivatives are activated for reaction with primary amines (e.g., on lysine residues) or thiols.

| DOTA Derivative | Functional Group | Target on Biomolecule | Linkage Formed |

| DOTA-NHS ester | N-hydroxysuccinimide ester | Primary amine (-NH₂) | Amide |

| p-SCN-Bn-DOTA | Isothiocyanate | Primary amine (-NH₂) | Thiourea |

| DOTA-maleimide | Maleimide | Thiol/Sulfhydryl (-SH) | Thioether |

DOTA-NHS esters are widely used due to their reactivity with primary amines on peptides and antibodies under mild conditions. p-SCN-Bn-DOTA also targets amines, forming a highly stable thiourea bond.

Experimental Protocols

General Workflow for Creating a DOTA-based Radiopharmaceutical

The overall process for creating a DOTA-based radiopharmaceutical involves several key stages, from conjugation to quality control.

Caption: General workflow for creating a DOTA-based radiopharmaceutical.

Protocol for DOTA-NHS Ester Conjugation to a Peptide

This protocol describes the covalent attachment of a DOTA-NHS ester to a peptide containing a primary amine.

Materials and Reagents:

-

Peptide with a primary amine

-

DOTA-NHS ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.5

-

Quenching Buffer: 1 M Glycine or Tris solution

-

Purification system (e.g., HPLC)

Procedure:

-

Peptide Preparation: Dissolve the peptide in the Conjugation Buffer to a concentration of 1-5 mg/mL.

-

DOTA-NHS Ester Preparation: Immediately before use, dissolve the DOTA-NHS ester in a small amount of anhydrous DMF or DMSO to create a 10-20 mg/mL stock solution.

-

Conjugation Reaction: Add a 5-10 molar excess of the DOTA-NHS ester solution to the peptide solution. The final concentration of the organic solvent should be kept below 10% (v/v).

-

Incubation: Gently mix the reaction mixture and incubate at room temperature for 2-4 hours or overnight at 4°C.

-

Quenching: Add the Quenching Buffer to the reaction mixture to a final concentration of 100 mM to consume any unreacted DOTA-NHS ester. Incubate for 30 minutes at room temperature.

-

Purification: Purify the DOTA-peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the conjugate using mass spectrometry and analytical HPLC.

Radiolabeling of DOTA-Bioconjugates

The chelation of a radiometal by the DOTA moiety is a critical step. The reaction conditions are optimized for each specific radionuclide to achieve high radiochemical purity and specific activity.

General Radiolabeling Workflow

The process of radiolabeling a DOTA-conjugate is a well-defined procedure requiring careful control of pH, temperature, and incubation time.

Caption: General workflow for radiolabeling a DOTA-bioconjugate.

Optimized Radiolabeling Conditions for Common Radionuclides

The efficiency of radiolabeling is highly dependent on the reaction conditions, which vary for different radionuclides.

| Radionuclide | Typical pH | Temperature (°C) | Time (min) | Typical Radiochemical Yield (%) |

| Lutetium-177 (¹⁷⁷Lu) | 4.0 - 4.5 | 80 - 100 | 20 - 30 | > 95 |

| Gallium-68 (⁶⁸Ga) | 3.5 - 4.0 | 95 | 15 - 20 | > 95 |

| Yttrium-90 (⁹⁰Y) | 4.0 - 4.5 | 80 - 90 | 20 - 30 | > 95 |

| Scandium-44 (⁴⁴Sc) | 4.0 - 6.0 | 70 | 20 | 90 - 99 |

Protocol for Radiolabeling a DOTA-Peptide with Lutetium-177

This protocol provides a general method for labeling a DOTA-conjugated peptide with the therapeutic radionuclide ¹⁷⁷Lu.

Materials and Reagents:

-

DOTA-peptide conjugate

-

¹⁷⁷LuCl₃ solution

-

0.2 M Sodium Acetate buffer, pH 4.5

-

Quenching solution: 50 mM Diethylenetriaminepentaacetic acid (DTPA)

-

Quality control system (e.g., ITLC or RP-HPLC)

Procedure:

-

Reaction Setup: In a sterile vial, add the DOTA-peptide conjugate (typically 10-50 µg) dissolved in the sodium acetate buffer.

-

Radiolabeling: Add the required activity of ¹⁷⁷LuCl₃ to the vial.

-

Incubation: Gently mix and incubate the reaction mixture at 95°C for 20-30 minutes.

-

Cooling and Quenching: After incubation, cool the reaction to room temperature. Add a small volume of the DTPA quenching solution to complex any free ¹⁷⁷Lu.

-

Quality Control: Determine the radiochemical purity using instant thin-layer chromatography (ITLC) or RP-HPLC to separate the labeled peptide from free ¹⁷⁷Lu. A radiochemical purity of >95% is generally required for clinical use.

Stability of DOTA-Metal Complexes

The high thermodynamic and kinetic stability of DOTA-metal complexes is paramount for their in vivo use. The DOTA ligand forms a cage-like structure around the metal ion, preventing its release. The stability of these complexes is often expressed as the logarithm of the formation constant (log K).

| Metal Ion | log K |

| Lu³⁺ | 23.06 |

| Y³⁺ | ~24.9 |

| Ga³⁺ | 26.05 |

| In³⁺ | ~23.9 |

| Cu²⁺ | ~22.3 |

Note: These values can vary depending on the measurement conditions.

The metal ion is coordinated by the four nitrogen atoms of the macrocyclic ring and the carboxylate groups. This coordination environment is crucial for the stability of the complex.

Application in Targeted Therapy: A Simplified Signaling Pathway

DOTA-conjugated peptides are often designed to target specific receptors on cancer cells, such as somatostatin receptors (SSTRs) in neuroendocrine tumors. Upon binding, the radiopharmaceutical is internalized, delivering a cytotoxic dose of radiation directly to the cancer cell.

Caption: Simplified pathway of a DOTA-radioconjugate targeting a cancer cell.

Conclusion

DOTA and its derivatives are indispensable tools in the development of targeted radiopharmaceuticals. Their robust coordination chemistry, coupled with versatile methods for bioconjugation, has enabled the creation of a new generation of diagnostic and therapeutic agents. A thorough understanding of the principles and protocols outlined in this guide is essential for researchers and scientists working to advance this promising field of medicine.

References

A Technical Guide to the Synthesis of 4-Aminobutyl-DOTA

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis pathway for 4-Aminobutyl-DOTA (1,4,7,10-Tetraazacyclododecane-1-(4-aminobutyl)-4,7,10-triacetic acid), a key bifunctional chelator used in the development of targeted radiopharmaceuticals and molecular imaging agents. The aminobutyl functional group serves as a versatile linker for conjugation to biomolecules such as peptides, antibodies, and nanoparticles, enabling the stable chelation of radiometals for diagnostic and therapeutic applications.

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that begins with the preparation of a protected aminobutyl precursor, which is then coupled to a tri-protected DOTA macrocycle. The synthesis strategy is designed to ensure regioselective alkylation on one of the secondary amines of the cyclen ring and employs protecting groups to control reactivity during the synthetic sequence. The overall pathway can be summarized in four main stages:

-

Synthesis of N-(4-bromobutyl)phthalimide: The aminobutyl linker is introduced using a phthalimide-protected 4-bromobutane. This is a standard method to protect the primary amine while leaving a reactive bromide for subsequent alkylation.

-

Alkylation of DO3A-tris(t-butyl ester): The key macrocyclic intermediate, 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (DO3A-tris(t-butyl ester)), is N-alkylated with the prepared N-(4-bromobutyl)phthalimide.

-

Phthalimide Deprotection: The phthalimide protecting group is removed to expose the primary amine of the butyl linker, typically using hydrazine.

-

Ester Deprotection: Finally, the tert-butyl ester protecting groups on the DOTA macrocycle are cleaved under acidic conditions to yield the final this compound product.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound, based on typical yields reported for analogous reactions in the literature.

Table 1: Synthesis of N-(4-bromobutyl)phthalimide

| Parameter | Value | Reference |

| Starting Materials | Phthalimide potassium salt, 1,4-dibromobutane | N/A |

| Solvent | Dimethylformamide (DMF) | N/A |

| Reaction Time | 10-12 hours | N/A |

| Temperature | 90-100 °C | N/A |

| Yield | ~90% | N/A |

Table 2: Synthesis and Deprotection of this compound

| Step | Parameter | Value | Reference |

| Alkylation | Starting Materials | DO3A-tris(t-butyl ester), N-(4-bromobutyl)phthalimide | N/A |

| Base | K₂CO₃ or NaHCO₃ | N/A | |

| Solvent | Acetonitrile or DMA | N/A | |

| Temperature | 60-80 °C | N/A | |

| Yield | 70-80% (estimated) | N/A | |

| Phthalimide Deprotection | Reagent | Hydrazine hydrate | N/A |

| Solvent | Ethanol or THF | N/A | |

| Temperature | Room Temperature | N/A | |

| Yield | High (>90%) | N/A | |

| Ester Deprotection | Reagent | Trifluoroacetic acid (TFA) | N/A |

| Solvent | Dichloromethane (DCM) | N/A | |

| Temperature | Room Temperature | N/A | |

| Yield | Quantitative | N/A |

Detailed Experimental Protocols

Synthesis of N-(4-bromobutyl)phthalimide

This protocol is based on established methods for the N-alkylation of phthalimide.

Materials:

-

Phthalimide potassium salt

-

1,4-dibromobutane (in excess)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

To a stirred solution of phthalimide potassium salt (1 equivalent) in anhydrous DMF, add an excess of 1,4-dibromobutane (4-5 equivalents).

-

Heat the reaction mixture to 90-100 °C and stir for 10-12 hours.

-

After cooling to room temperature, the precipitated potassium bromide is removed by filtration.

-

The filtrate is concentrated under reduced pressure to remove the excess 1,4-dibromobutane and DMF.

-

The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-(4-bromobutyl)phthalimide as a white solid.

Synthesis of 4-(Phthalimidobutyl)-DOTA-tris(t-butyl ester)

This protocol is based on standard N-alkylation procedures for DO3A-tris(t-butyl ester).

Materials:

-

DO3A-tris(t-butyl ester)

-

N-(4-bromobutyl)phthalimide

-

Anhydrous potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃)

-

Anhydrous acetonitrile or N,N-Dimethylacetamide (DMA)

Procedure:

-

To a solution of DO3A-tris(t-butyl ester) (1 equivalent) in anhydrous acetonitrile or DMA, add N-(4-bromobutyl)phthalimide (1.1-1.2 equivalents) and anhydrous potassium carbonate (2-3 equivalents).

-

Heat the reaction mixture to 60-80 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours. The reaction progress can be monitored by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be purified by column chromatography on silica gel.

Deprotection of the Phthalimide Group

This protocol follows the standard Gabriel synthesis deprotection method.

Materials:

-

4-(Phthalimidobutyl)-DOTA-tris(t-butyl ester)

-

Hydrazine hydrate

-

Ethanol or Tetrahydrofuran (THF)

Procedure:

-

Dissolve the 4-(Phthalimidobutyl)-DOTA-tris(t-butyl ester) (1 equivalent) in ethanol or THF.

-

Add hydrazine hydrate (1.5-2 equivalents) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours. A white precipitate of phthalhydrazide will form.

-

The precipitate is removed by filtration.

-

The filtrate, containing the desired this compound-tris(t-butyl ester), is concentrated under reduced pressure. The crude product can be used in the next step without further purification or can be purified if necessary.

Deprotection of tert-Butyl Esters

This is a standard procedure for the final deprotection of DOTA derivatives.

Materials:

-

This compound-tris(t-butyl ester)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Triisopropylsilane (TIS) (optional, as a scavenger)

Procedure:

-

Dissolve the this compound-tris(t-butyl ester) in dichloromethane.

-

Add a solution of trifluoroacetic acid in dichloromethane (e.g., 50-95% TFA). A scavenger such as triisopropylsilane (2-5%) can be added to trap the tert-butyl cations.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

The solvent and excess TFA are removed under reduced pressure.

-

The residue is triturated with cold diethyl ether to precipitate the final product, this compound, as a TFA salt.

-

The product can be further purified by preparative HPLC if required.

Mandatory Visualizations

Caption: Overall synthetic pathway for this compound.

Caption: Experimental workflow for this compound synthesis.

A Technical Whitepaper for Researchers and Drug Development Professionals

An In-depth Technical Guide to 4-Aminobutyl-DOTA for Targeted Radionuclide Therapy

Introduction

Targeted radionuclide therapy (TRT) represents a significant advancement in precision oncology, enabling the delivery of cytotoxic radiation directly to tumor cells while minimizing damage to surrounding healthy tissues.[1] This is achieved through radiopharmaceuticals composed of a radionuclide, a targeting biomolecule (such as a peptide or antibody), and a bifunctional chelator that stably links the two. 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a macrocyclic chelator widely recognized for its ability to form highly stable complexes with a variety of therapeutic radiometals.[2] This guide focuses on a specific derivative, this compound, a chelator featuring a butyl-amine functional group for versatile conjugation to targeting molecules.

The 4-aminobutyl linker provides a spacer between the chelator and the biomolecule, which can be advantageous for several reasons. It can improve the accessibility of the targeting ligand to its receptor and potentially enhance the pharmacokinetic properties of the resulting radiopharmaceutical. This document provides a detailed overview of the synthesis, radiolabeling, and preclinical evaluation of this compound conjugates for TRT.

Core Principles and Workflow

The development of a this compound-based radiopharmaceutical follows a structured workflow, from the synthesis of the conjugate to its preclinical evaluation. This process is designed to ensure the stability, specificity, and efficacy of the final therapeutic agent.

Experimental Workflow for this compound Conjugate Development

Caption: General workflow for the development of a this compound based radiopharmaceutical.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of radiopharmaceuticals. The following sections provide generalized protocols that can be adapted for the development of this compound conjugates.

Protocol 1: Conjugation of this compound to a Targeting Peptide

This protocol describes the conjugation of this compound to the N-terminus of a peptide synthesized on a solid-phase resin.

Materials:

-

Peptide-bound resin

-

This compound-tris(t-butyl ester)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (Dimethylformamide)

-

20% Piperidine in DMF

-

TFA (Trifluoroacetic acid) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

-

HPLC purification system

Procedure:

-

Fmoc-Deprotection: The N-terminal Fmoc protecting group of the resin-bound peptide is removed by treatment with 20% piperidine in DMF.[3]

-

Activation of this compound: In a separate vessel, dissolve this compound-tris(t-butyl ester) (2.5 eq.), HBTU (2.45 eq.), and DIPEA (5.0 eq.) in DMF. Allow the mixture to react for approximately 2 minutes to activate the chelator.[4]

-

Conjugation: Add the activated chelator solution to the deprotected peptide-resin. The reaction is typically allowed to proceed for 60 minutes.[3]

-

Cleavage and Deprotection: The DOTA-peptide conjugate is cleaved from the resin and the tert-butyl protecting groups are removed simultaneously using a TFA cleavage cocktail for 3 hours at room temperature.

-

Purification: The crude peptide is purified by semi-preparative HPLC to obtain the final conjugate.

-

Characterization: The identity of the purified conjugate is confirmed by mass spectrometry.

Protocol 2: Radiolabeling with Lutetium-177

This protocol outlines a general method for labeling a this compound-peptide conjugate with the therapeutic radionuclide ¹⁷⁷Lu.

Materials:

-

This compound-peptide conjugate

-

¹⁷⁷LuCl₃ solution

-

Sodium acetate buffer (0.5 M, pH 5.5-6.0)

-

Heating block

-

Radio-TLC or radio-HPLC system for quality control

Procedure:

-

Reaction Setup: In a sterile vial, mix the this compound-peptide conjugate (e.g., 10-20 µg) with sodium acetate buffer.

-

Radionuclide Addition: Add the desired amount of ¹⁷⁷LuCl₃ solution to the vial.

-

Incubation: Heat the reaction mixture at 90-100°C for 15-30 minutes.

-

Quality Control: After cooling, determine the radiochemical purity of the product using radio-TLC or radio-HPLC. A radiochemical purity of >95% is generally required for in vivo use.

Protocol 3: In Vitro Cellular Uptake Assay

This protocol describes a method to determine the cellular uptake and internalization of a radiolabeled this compound conjugate in cancer cells.

Materials:

-

Cancer cell line of interest (e.g., PC-3 for PSMA, T47D for GRPR)

-

24-well plates

-

Cell culture medium

-

Radiolabeled this compound conjugate

-

Ice-cold PBS

-

DMSO or cell lysis buffer

-

Gamma counter

Procedure:

-

Cell Seeding: Seed the cells in 24-well plates at a density of 100,000 to 200,000 cells per well and allow them to attach overnight.

-

Incubation with Radiotracer: Remove the cell medium and add the radiolabeled conjugate (at a specific concentration) to the wells. Incubate at 37°C for various time points (e.g., 30, 60, 120, 240 minutes).

-

Washing: After incubation, remove the radioactive medium and wash the cells four times with ice-cold PBS to remove unbound radiotracer.

-

Cell Lysis: Lyse the cells using DMSO or a suitable lysis buffer.

-

Quantification: Measure the radioactivity in the cell lysate using a gamma counter to determine the amount of cellular uptake.

Quantitative Data Summary

While specific data for this compound conjugates are limited in the published literature, the following tables provide representative data for closely related DOTA-PSMA and DOTA-Bombesin (a GRPR agonist) conjugates, which serve as a benchmark for expected performance.

Table 1: In Vitro Binding Affinity of DOTA-PSMA Conjugates

| Compound | Target Receptor | Cell Line | IC50 (nM) | Reference |

|---|---|---|---|---|

| PSMA-617 | PSMA | LNCaP | ~5 | |

| P17 | PSMA | LNCaP | ~15 | |

| P18 | PSMA | LNCaP | ~10 |

| Lu-DOTA-iPSMA-Lys-BN | PSMA | LNCaP | 5.62 | |

Table 2: In Vitro Binding Affinity of DOTA-Bombesin Conjugates

| Compound | Target Receptor | Cell Line | IC50 (nM) | Reference |

|---|

| Lu-DOTA-iPSMA-Lys-BN | GRPR | PC3 | 3.49 | |

Table 3: Biodistribution of ¹⁷⁷Lu-labeled DOTA-PSMA Conjugates in Tumor-Bearing Mice (%ID/g)

| Organ | [¹⁷⁷Lu]Lu-PSMA-617 (4h p.i.) | [¹⁷⁷Lu]Lu-PSMA-I&T (4h p.i.) | Reference |

|---|---|---|---|

| Blood | 0.2 ± 0.1 | 0.3 ± 0.1 | |

| Tumor | 15.6 ± 4.5 | 13.9 ± 3.9 | |

| Kidneys | 2.5 ± 0.5 | 99.8 ± 12.1 | |

| Liver | 0.2 ± 0.1 | 0.4 ± 0.1 | |

| Spleen | 0.1 ± 0.0 | 0.2 ± 0.1 |

| Muscle | 0.1 ± 0.0 | 0.2 ± 0.1 | |

p.i. = post-injection

Mechanism of Action: Targeted Radionuclide Therapy

The therapeutic efficacy of a this compound based radiopharmaceutical relies on its ability to specifically target and irradiate cancer cells. The following diagram illustrates this process.

Caption: Mechanism of action for a this compound based targeted radionuclide therapy agent.

Conclusion

This compound is a versatile bifunctional chelator with significant potential in the development of targeted radiopharmaceuticals. Its aminobutyl linker offers a convenient handle for conjugation to a wide range of targeting biomolecules. While specific preclinical data for this compound conjugates is not yet widely available, the established principles and data from closely related DOTA-derivatives provide a strong foundation for its application in targeted radionuclide therapy. Further research into this specific chelator is warranted to fully elucidate its pharmacokinetic and therapeutic advantages. The protocols and data presented in this guide serve as a valuable resource for researchers and developers in the field of nuclear medicine and oncology.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]

4-Aminobutyl-DOTA in PET Imaging: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) has emerged as a powerful molecular imaging technique, offering high sensitivity for the non-invasive visualization and quantification of biological processes in vivo.[1] The development of targeted radiopharmaceuticals is central to the success of PET imaging. Bifunctional chelators (BFCs) are critical components of these radiopharmaceuticals, serving as a stable link between a targeting biomolecule (such as a peptide or antibody) and a positron-emitting radionuclide.[2][3]

Among the various BFCs, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and its derivatives are widely utilized due to their ability to form highly stable complexes with a range of radiometals, including the commonly used Gallium-68 (⁶⁸Ga).[2][3] This guide focuses on a specific derivative, 4-Aminobutyl-DOTA, a bifunctional chelator that provides a linker for conjugation to biomolecules, enabling the development of novel PET imaging agents.

Core Principles and Applications

This compound is a macrocyclic chelator featuring the DOTA framework with an appended aminobutyl group. This primary amine serves as a reactive handle for covalent attachment to targeting vectors like peptides and antibodies, typically through amide bond formation. The core application of this compound lies in tumor pre-targeting and the development of radiolabeled biomolecules for cancer imaging and therapy (theranostics).

The general workflow for creating a DOTA-based radiopharmaceutical involves several key steps: conjugation of the chelator to a targeting molecule, purification of the conjugate, radiolabeling with a suitable radionuclide, and subsequent quality control before in vivo administration for PET imaging.

Workflow for DOTA-based radiopharmaceutical development.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of this compound-based radiotracers. The following sections outline key experimental protocols.

Conjugation of this compound to Peptides

This protocol describes the conjugation of an activated form of DOTA (e.g., DOTA-NHS ester) to a peptide containing a primary amine. While the example uses a generic DOTA-NHS ester, the principle applies to activated forms of this compound.

Materials:

-

Peptide of interest with a free amine group

-

DOTA-NHS ester (or an activated form of this compound)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

N,N-Diisopropylethylamine (DIPEA)

-

High-Performance Liquid Chromatography (HPLC) system for purification and analysis

-

Mass spectrometer for product characterization

Procedure:

-

Dissolve the peptide in anhydrous DMF or DMSO.

-

Add 2-3 equivalents of DIPEA to the peptide solution to adjust the pH to approximately 8-9.

-

In a separate vial, dissolve 1.5-2 equivalents of DOTA-NHS ester in a minimal amount of anhydrous DMF or DMSO.

-

Add the DOTA-NHS ester solution to the peptide solution.

-

Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.

-

Monitor the reaction progress by analytical HPLC.

-

Upon completion, quench the reaction by adding water.

-

Purify the DOTA-peptide conjugate using preparative HPLC.

-

Confirm the identity of the product by mass spectrometry.

Radiolabeling with Gallium-68 (⁶⁸Ga)

This protocol outlines a typical procedure for radiolabeling a DOTA-conjugated peptide with ⁶⁸Ga.

Materials:

-

⁶⁸Ge/⁶⁸Ga generator

-

DOTA-conjugated peptide (e.g., 5-20 nmol)

-

Sodium acetate buffer (1 M, pH 4.5)

-

Sterile, metal-free reaction vial

-

Heating block or water bath

-

Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak) for purification

-

Ethanol

-

Sterile water for injection

-

Instant thin-layer chromatography (ITLC) or radio-HPLC for quality control

Procedure:

-

Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

-

In a sterile reaction vial, add the DOTA-conjugated peptide.

-

Add an appropriate volume of 1 M sodium acetate buffer to achieve a final pH of 3.5-4.5.

-

Add the ⁶⁸GaCl₃ eluate to the reaction vial.

-

Gently mix the solution and incubate at 95°C for 5-15 minutes.

-

After incubation, allow the vial to cool to room temperature.

-

Purification (optional but recommended):

-

Condition a C18 SPE cartridge by washing with ethanol (5 mL) followed by sterile water (10 mL).

-

Load the reaction mixture onto the conditioned C18 cartridge.

-

Wash the cartridge with sterile water (5-10 mL) to remove unreacted ⁶⁸Ga.

-

Elute the ⁶⁸Ga-DOTA-peptide with a small volume (0.5-1 mL) of 50% ethanol in sterile water.

-

-

Quality Control:

-

Determine the radiochemical purity (RCP) using ITLC or radio-HPLC. The RCP should typically be ≥95%.

-

For ITLC, spot the sample on an ITLC strip and develop with a suitable mobile phase. The ⁶⁸Ga-labeled peptide should remain at the origin, while free ⁶⁸Ga moves with the solvent front.

-

The pH of the final product should be within the range suitable for intravenous injection (typically 5.0-7.5).

-

⁶⁸Ga Radiolabeling and Purification Workflow.

Quantitative Data

The following tables summarize typical quantitative data for DOTA-conjugated radiopharmaceuticals. While specific data for this compound is limited in the provided search results, the data for other DOTA derivatives offer a valuable reference.

Table 1: Typical Parameters for Automated ⁶⁸Ga-Labeling of DOTA-Conjugates

| Parameter | Typical Value | Reference |

| Precursor Amount | 10-50 µg | |

| Elution Volume (Generator) | 1-5 mL | |

| Reaction Buffer | Sodium Acetate or HEPES | |

| Reaction pH | 3.8 - 4.5 | |

| Reaction Temperature | 90 - 95 °C | |

| Reaction Time | 5 - 15 min | |

| Radiochemical Purity (RCP) | ≥ 95% | |

| ⁶⁸Ge Breakthrough | < 0.001% | |

| Final Product pH | 5.0 - 7.5 |

Table 2: Biodistribution of ⁶⁸Ga-DOTA-Peptides in Preclinical Models (%ID/g)

Note: These are representative values from different studies and may not be directly comparable due to variations in the peptide, animal model, and time point.

| Organ | [⁶⁸Ga]Ga-DOTA-Ahx-peptide (Tumor-bearing mice, 60 min p.i.) | [⁶⁸Ga]di-DOTA-α,ɛ-Lys-NT(6–13) (Tumor-bearing mice, 2h p.i.) |

| Blood | 0.45 ± 0.08 | 0.4 ± 0.1 |

| Heart | 0.21 ± 0.03 | - |

| Lungs | 0.42 ± 0.06 | - |

| Liver | 0.78 ± 0.11 | - |

| Spleen | 0.25 ± 0.04 | - |

| Kidneys | 5.98 ± 0.45 | 12.0 ± 2.0 |

| Stomach | 0.31 ± 0.05 | - |

| Intestine | 0.55 ± 0.09 | - |

| Muscle | 0.29 ± 0.04 | - |

| Bone | - | - |

| Tumor | 1.89 ± 0.23 | 4.0 ± 1.0 |

Data extracted from references and.

Table 3: Pharmacokinetic Parameters of ⁶⁸Ga-DOTA-Radiotracers in Mice

| Radiotracer | Distribution Half-life (t½α, min) | Elimination Half-life (t½β, min) |

| ⁶⁸Ga-DOTA-RGD | 1.25 ± 0.25 | 45.4 ± 4.2 |

| ⁶⁸Ga-DOTA-FA | 1.63 ± 0.31 | 51.2 ± 5.3 |

| ⁶⁸Ga-DOTA-BSA | 2.15 ± 0.42 | 68.7 ± 7.1 |

Data extracted from reference.

Signaling Pathways and Logical Relationships

The application of this compound in PET imaging is predicated on the principle of targeted delivery of a radionuclide. This involves the interaction of the conjugated biomolecule with its specific biological target, such as a receptor overexpressed on cancer cells.

Logical pathway of targeted PET imaging.

Conclusion

This compound is a valuable bifunctional chelator in the development of targeted PET imaging agents. Its aminobutyl linker provides a straightforward means of conjugation to a variety of biomolecules. The robust DOTA cage ensures stable chelation of radionuclides like ⁶⁸Ga, which is essential for in vivo applications. The protocols and data presented in this guide provide a foundational understanding for researchers and developers working to create novel radiopharmaceuticals for improved diagnosis and management of diseases, particularly in the field of oncology. Further research into novel DOTA derivatives continues to refine the pharmacokinetic and targeting properties of these important imaging agents.

References

Methodological & Application

Application Note and Protocol for 4-Aminobutyl-DOTA Peptide Conjugation

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the conjugation of a 4-aminobutyl-functionalized peptide with the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). This procedure is essential for the development of peptide-based radiopharmaceuticals for applications in molecular imaging (e.g., PET, SPECT) and targeted radionuclide therapy.[1][2][3] The inclusion of a 4-aminobutyl linker can provide spacing between the peptide and the chelator, which may improve the biological targeting properties of the conjugate.[4]

The protocol described herein is based on the well-established method of reacting an activated DOTA derivative with a primary amine on the peptide.[5] Specifically, this guide will focus on the solution-phase conjugation of a purified peptide containing a 4-aminobutyl group with an N-hydroxysuccinimide (NHS) ester of DOTA. This method is widely applicable and can be adapted for various peptides.

Experimental Protocols

Materials and Reagents

-

Peptide with a 4-aminobutyl functional group (e.g., at the N-terminus or on a lysine side chain)

-

DOTA-NHS ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

0.1 M Sodium Bicarbonate Buffer (pH 8.5)

-

Trifluoroacetic Acid (TFA)

-

Acetonitrile (ACN), HPLC grade

-

Deionized Water, HPLC grade

-

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

-

Mass Spectrometer (e.g., MALDI-TOF or LC-MS)

-

Lyophilizer

Step-by-Step Conjugation Protocol

-

Peptide and Reagent Preparation:

-

Dissolve the 4-aminobutyl-functionalized peptide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-10 mg/mL.

-

Immediately before use, dissolve the DOTA-NHS ester in anhydrous DMF or DMSO to a concentration of approximately 10-20 mg/mL.

-

-

Conjugation Reaction:

-

Add a 1.5 to 5-fold molar excess of the DOTA-NHS ester solution to the peptide solution. The optimal molar ratio may need to be determined empirically for each peptide.

-